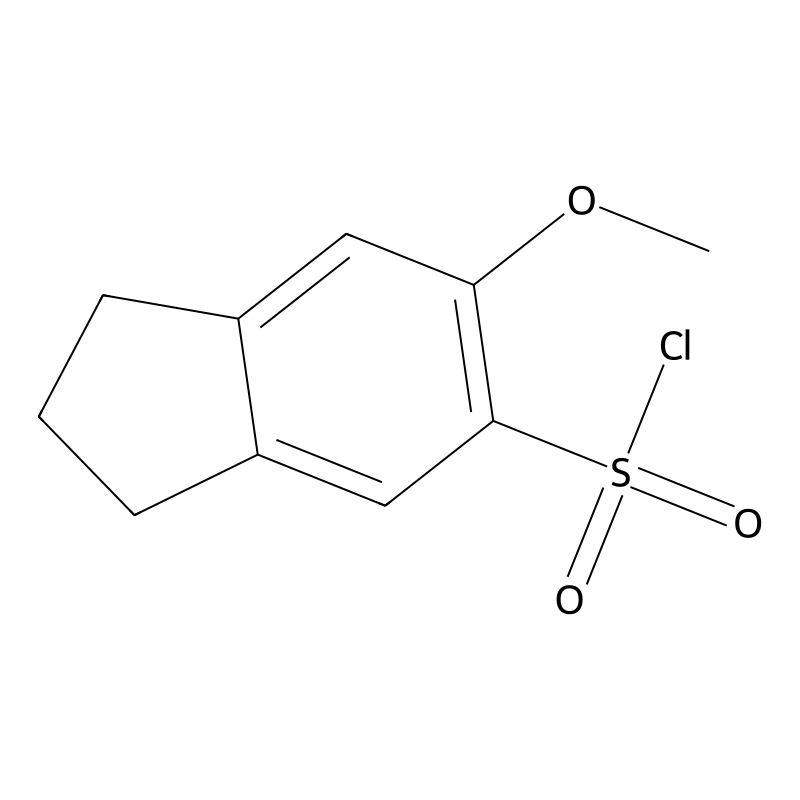

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound characterized by its sulfonyl chloride functional group attached to a methoxy-substituted indene structure. Its molecular formula is C10H11ClO3S, and it has a molecular weight of approximately 246.71 g/mol. The compound exhibits a melting point range of 45-50 °C and a boiling point of 322.1 °C at 760 mmHg, with a density of 1.396 g/cm³ . This compound is classified as corrosive, with appropriate safety precautions required during handling due to its potential hazards .

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.

- Acid-Base Reactions: The compound can act as an acid in reactions with bases, facilitating the formation of sulfonate esters.

- Condensation Reactions: It can undergo condensation reactions with alcohols or amines to form corresponding sulfonamides or esters.

Research indicates that derivatives of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride exhibit significant biological activity. Notably, it has been explored for its potential as a retinoic acid receptor alpha agonist, which suggests applications in modulating gene expression and influencing cellular differentiation. Additionally, compounds derived from this structure have shown promise in antimicrobial and antioxidant activities, contributing to their therapeutic potential in treating various diseases.

The synthesis of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the following methods:

- Starting Materials: The synthesis often begins with commercially available indene derivatives.

- Sulfonation: The introduction of the sulfonyl group can be achieved through sulfonation reactions using chlorosulfonic acid or sulfur trioxide.

- Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Chlorination: Finally, chlorination is performed to yield the sulfonyl chloride form .

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including potential drugs targeting various receptors and pathways.

- Organic Synthesis: The compound is utilized in organic synthesis for creating complex molecules due to its reactive functional groups.

- Material Science: Its derivatives are explored for developing new materials with specific properties due to the presence of the sulfonyl chloride group .

Studies have demonstrated that 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride interacts with biological targets such as carbonic anhydrase II. This interaction suggests its potential use in drug design aimed at inhibiting this enzyme, which plays a crucial role in various physiological processes. Additionally, research on its derivatives has indicated possible insecticidal activities, expanding its scope beyond pharmaceutical applications.

Several compounds share structural similarities with 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | C10H11ClO3S | Similar structure; used as an intermediate in synthesis |

| Indane-5-sulfonyl chloride | C9H9ClO2S | Lacks methoxy group; used in various organic syntheses |

| 6-Methoxyindole derivatives | C9H10N2O | Exhibits different biological activities; used in medicinal chemistry |

These compounds highlight the unique features of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride, particularly its methoxy substitution and sulfonyl chloride functionality that enhance its reactivity and biological activity profile.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant